1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by various chemical modifications. One common method includes the use of methyl indole-5-carboxylate as a starting material . The reaction conditions often involve the use of sulfuric acid as a catalyst and water as a solvent .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions that are designed to be efficient and environmentally friendly. These methods often use readily available starting materials and aim to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-5-carboxylic acid: A related compound with similar chemical properties.
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid is unique due to its specific structural modifications, which can impart distinct biological activities and chemical reactivity. Its methyl group and tetrahydroindole ring system differentiate it from other indole derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWODZAPWWEYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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